molecular formula C20H19N5O5 B11980736 3-(4-ethoxy-3-methoxyphenyl)-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide

3-(4-ethoxy-3-methoxyphenyl)-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11980736
M. Wt: 409.4 g/mol
InChI Key: NYGKPKKSPAELHW-CIAFOILYSA-N
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Description

3-(4-ethoxy-3-methoxyphenyl)-N’-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring, an ethoxy group, a methoxy group, and a nitrophenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxy-3-methoxyphenyl)-N’-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves a multi-step process. The initial step often includes the formation of the pyrazole ring through the reaction of hydrazine with an appropriate β-diketone. Subsequent steps involve the introduction of the ethoxy and methoxy groups through etherification reactions. The final step includes the condensation of the pyrazole derivative with 4-nitrobenzaldehyde under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethoxy-3-methoxyphenyl)-N’-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups in place of the ethoxy or methoxy groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology and toxicology.

    Medicine: Potential therapeutic applications could be explored, particularly if the compound shows activity against specific biological targets.

    Industry: It could be used in the development of new materials or as an intermediate in the synthesis of other chemical products.

Mechanism of Action

The mechanism of action of 3-(4-ethoxy-3-methoxyphenyl)-N’-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide is not well-defined. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The pyrazole ring and nitrophenyl group may play crucial roles in binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-ethoxy-3-methoxyphenyl)-2-(phenylsulfonyl)acrylonitrile
  • Ethyl 3-(4-ethoxy-3-methoxy-phenyl)acrylate

Uniqueness

3-(4-ethoxy-3-methoxyphenyl)-N’-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide is unique due to its specific combination of functional groups and the presence of the pyrazole ring. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C20H19N5O5

Molecular Weight

409.4 g/mol

IUPAC Name

3-(4-ethoxy-3-methoxyphenyl)-N-[(E)-(4-nitrophenyl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C20H19N5O5/c1-3-30-18-9-6-14(10-19(18)29-2)16-11-17(23-22-16)20(26)24-21-12-13-4-7-15(8-5-13)25(27)28/h4-12H,3H2,1-2H3,(H,22,23)(H,24,26)/b21-12+

InChI Key

NYGKPKKSPAELHW-CIAFOILYSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-])OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-])OC

Origin of Product

United States

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